The synthesis of cilnidipine-d7 involves several key steps that are designed to ensure high purity and isotopic integrity. The general method includes:
The final product's purity can be confirmed using high-performance liquid chromatography, often achieving purities above 99% .
Cilnidipine-d7 retains the same molecular structure as cilnidipine but incorporates deuterium (D) atoms at specific positions within the molecule. The molecular formula for cilnidipine is , and with the incorporation of deuterium, the formula for cilnidipine-d7 becomes .
The structural modifications introduced by the deuterium labeling allow researchers to trace metabolic pathways more effectively during studies .
Cilnidipine-d7 undergoes similar chemical reactions as cilnidipine due to its structural similarities. Key reactions include:
These reactions are essential for understanding how cilnidipine-d7 behaves in biological systems and how it can be monitored during pharmacokinetic studies .
Cilnidipine-d7 functions similarly to cilnidipine by blocking calcium channels in vascular smooth muscle and cardiac tissue. This action results in:
The presence of deuterium does not significantly alter the mechanism of action but allows for more precise measurements in studies assessing drug efficacy and safety .
Relevant analyses often include spectroscopic techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm identity and purity .
Cilnidipine-d7 has several scientific applications:
Isotopic labeling techniques for calcium channel blockers like cilnidipine fall into two primary categories: metabolic labeling (e.g., SILAC—stable isotope labeling by amino acids in cell culture) and chemical labeling (e.g., post-synthetic deuteration or dimethyl tagging). While metabolic labeling integrates isotopes during biosynthesis, chemical labeling modifies synthesized molecules, making it ideal for compounds like cilnidipine-d7, which is generated through synthetic deuteration of the parent drug. The dimethyl labeling approach, optimized for proteomic studies, shares conceptual similarities with small-molecule deuteration by introducing mass differences via covalent modification with isotopically distinct reagents [4].
For dihydropyridine-class calcium channel blockers, deuterated internal standards such as cilnidipine-d7 address key quantification challenges:
Table 1: Comparison of Isotopic Labeling Techniques for Quantitative Analysis of Calcium Channel Blockers
Technique | Principle | Application to CCBs | Limitations |
---|---|---|---|
SILAC | Metabolic incorporation of labeled amino acids | Limited to cellular studies | Not applicable to small-molecule drugs |
Dimethyl Labeling | Post-digest chemical tagging of amines | Proteomics; indirect use via peptide analysis | Requires functional groups for derivatization |
Chemical Deuteration | Synthesis with deuterium reagents | Direct production of standards (e.g., Cilnidipine-d7) | High synthesis cost; potential H/D exchange |
Cilnidipine-d7 (chemical name: 3-cinnamyl 5-(2-(methoxy-d3)ethyl-1,1,2,2-d4) 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate) incorporates seven deuterium atoms at metabolically inert positions to ensure stability during analytical workflows [5]. The molecular structure (C₂₇H₂₁D₇N₂O₇; MW 499.56 g/mol) targets deuteration at two sites [2] [5]:
This design preserves cilnidipine’s pharmacological relevance. As a dual L/N-type calcium channel blocker, cilnidipine inhibits both voltage-gated L-type channels (vascular smooth muscle) and neuronal N-type channels (sympathetic nerve terminals). Deuterating non-pharmacophoric regions—specifically, the ester side chains—ensures the labeled standard mirrors the parent drug’s receptor-binding affinity while providing the necessary mass shift (+7 Da) [2]. The deuterated positions reside away from the critical dihydropyridine ring and 3-nitrophenyl group, which mediate target interactions [3].
Table 2: Deuteration Sites in Cilnidipine-d7 and Their Functional Rationale
Molecular Region | Deuteration Sites | Atomic Count | Purpose |
---|---|---|---|
2-Methoxyethyl Ester (C5) | -O-CH₂-CD₃ | D₄ | Shields β-oxidation site; minimizes H/D exchange |
Methoxy Group (C5 side chain) | -OCD₃ | D₃ | Blocks oxidative demethylation metabolism |
Total | D₇ |
Deuteration alters fragmentation pathways in mass spectrometry by shifting the mass of fragment ions containing deuterated atoms without changing their chemical behavior. Cilnidipine-d7 displays predictable +n Da mass shifts (where n = number of deuterium atoms in a fragment) compared to native cilnidipine (MW 492.53 g/mol) during tandem MS analysis. Key fragmentation patterns include [2]:
These patterns enable unambiguous identification and quantification. In liquid chromatography-tandem mass spectrometry (LC-MS/MS), selected reaction monitoring (SRM) transitions for cilnidipine-d7 (e.g., m/z 500 → 335) exhibit no overlap with native cilnidipine transitions (m/z 493 → 328), eliminating cross-talk. Furthermore, deuterated standards mitigate in-source hydrogen/deuterium exchange artifacts—a risk in non-deuterated analogs—by stabilizing labile hydrogens at the deuteration sites [2] [4].
Table 3: Characteristic Mass Spectrometric Fragments of Cilnidipine vs. Cilnidipine-d7
Fragment Ion Origin | Native Cilnidipine (m/z) | Cilnidipine-d7 (m/z) | Mass Shift (Da) | Interpretation |
---|---|---|---|---|
[M+H]⁺ | 493 | 500 | +7 | Intact molecular ion |
Cinnamyl ester loss | 328 | 328 | 0 | Undeuterated fragment |
2-Methoxyethyl ester loss | 328 | 335 | +7 | Deuterated side chain |
Dihydropyridine ring cleavage | 284 | 284 | 0 | Pharmacophore-neutral region |
3-Nitrophenyl cation | 122 | 122 | 0 | Core structural fragment |
CAS No.:
CAS No.: 3484-68-2
CAS No.: 86687-37-8
CAS No.: 481-94-7
CAS No.: 51999-19-0
CAS No.: 67584-42-3